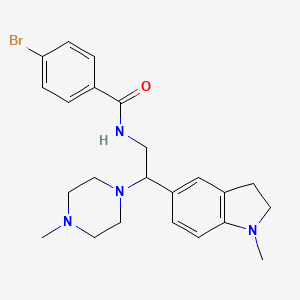

4-bromo-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

CAS No.: 922116-05-0

Cat. No.: VC6480199

Molecular Formula: C23H29BrN4O

Molecular Weight: 457.416

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922116-05-0 |

|---|---|

| Molecular Formula | C23H29BrN4O |

| Molecular Weight | 457.416 |

| IUPAC Name | 4-bromo-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |

| Standard InChI | InChI=1S/C23H29BrN4O/c1-26-11-13-28(14-12-26)22(16-25-23(29)17-3-6-20(24)7-4-17)18-5-8-21-19(15-18)9-10-27(21)2/h3-8,15,22H,9-14,16H2,1-2H3,(H,25,29) |

| Standard InChI Key | KESSQIYYAUOJRO-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)Br)C3=CC4=C(C=C3)N(CC4)C |

Introduction

Structural Features:

-

Core Benzamide Unit: The compound contains a benzamide backbone where the bromine atom is attached to the para position of the benzene ring.

-

Indoline Group: A 1-methylindoline moiety is connected through an ethyl linker to the amide nitrogen.

-

Piperazine Substituent: A 4-methylpiperazine group is also attached to the ethyl linker, providing additional flexibility and potential for biological interactions.

Synthesis

The synthesis of this compound typically involves:

-

Amide Formation: Coupling of a bromobenzoyl chloride derivative with an amine intermediate containing the indoline and piperazine moieties.

-

Functional Group Modifications: Introduction of substituents (e.g., methyl groups) on the indoline and piperazine rings to enhance pharmacokinetic properties.

Example Reaction Scheme:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Bromobenzoyl chloride + Ethyl-linked indoline-piperazine amine | Formation of target benzamide |

| 2 | Methylation (if required) | Introduction of methyl groups |

Anticancer Activity

-

The indoline moiety is known to exhibit cytotoxic effects in various derivatives.

-

Piperazine rings are often found in kinase inhibitors or receptor modulators, suggesting possible anticancer properties.

CNS Applications

-

Compounds containing piperazine are frequently explored for neurological applications, including as serotonin or dopamine receptor modulators.

Antimicrobial Potential

-

Brominated aromatic compounds often show antimicrobial activity due to their ability to disrupt microbial membranes or inhibit enzymes.

Research Implications

This compound represents a promising scaffold for drug discovery due to its multifunctional groups and potential for diverse biological interactions.

Molecular Docking

-

Computational studies can predict binding modes with enzymes or receptors, aiding in drug design.

Toxicological Studies

-

Assessment of cytotoxicity and off-target effects is crucial for further development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume